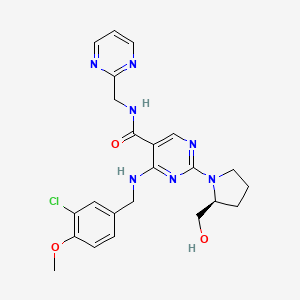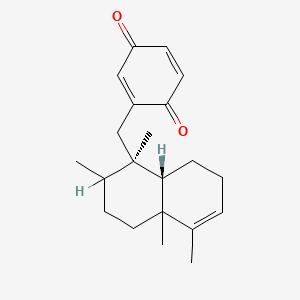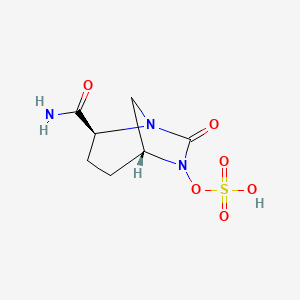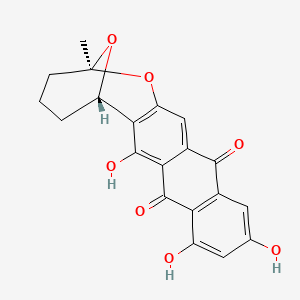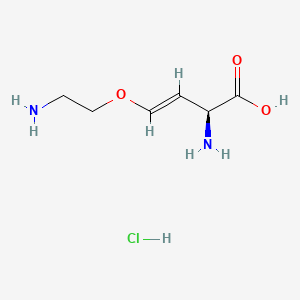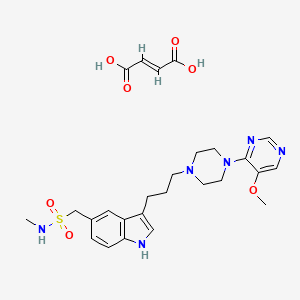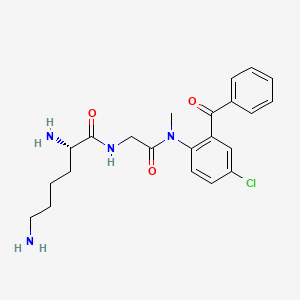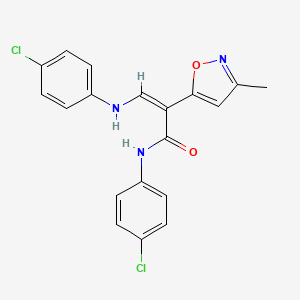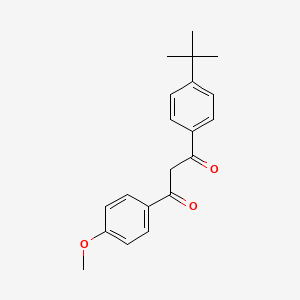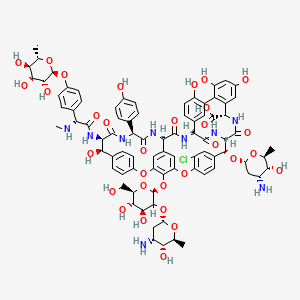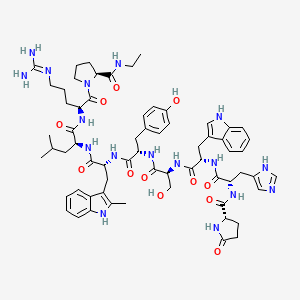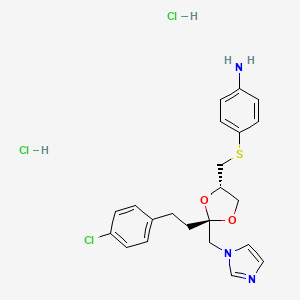
Azalanstat dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azalanstat Dihydrochloride is a dihydrochloride salt form of azalanstat, a synthetic imidazole that inhibits hepatic cholesterol biosynthesis by inhibiting the cytochrome P450 enzyme lanosterol 14alpha-demethylase.
Applications De Recherche Scientifique
Cardiac Arrhythmia Management
Azalanstat dihydrochloride has been explored for its potential in managing cardiac arrhythmias. Studies have shown its effectiveness in decreasing recurrent ventricular tachyarrhythmias in patients with implantable cardioverter defibrillators. Notably, it significantly reduced the need for anti-tachycardia pacing and shock-terminated events, contributing to its potential as a safe and effective drug for reducing ventricular tachycardia and ventricular fibrillation in these patients (Singer et al., 2004).
Cholesterol Biosynthesis Inhibition
Azalanstat (RS-21607) exhibits cholesterol-lowering activity by inhibiting cholesterol synthesis. This inhibition occurs through its action on the cytochrome P450 enzyme lanosterol 14α-demethylase. In animal studies, azalanstat lowered serum cholesterol levels, particularly low-density lipoprotein cholesterol, without significantly affecting high-density lipoprotein cholesterol levels. This mechanism is of pharmacological importance in the prevention of atherosclerosis (Burton et al., 1995).
Enzymatic Studies and Antioxidant Properties
Azalanstat has been used in research studying oxidative damage to enzymes. For example, it has been employed in studies involving catalase, an enzyme crucial for cellular defense against oxidative damage. Azalanstat, in this context, serves as a tool to understand the dynamics of oxidation and antioxidation in biological systems (Mayo et al., 2003).
Heme Oxygenase Inhibition
Azalanstat analogues have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These analogues are structurally distinct from other HO inhibitors and have shown selectivity for the HO-1 isozyme, which is stress-induced. This selective inhibition has significant implications for understanding and potentially treating conditions related to oxidative stress (Vlahakis et al., 2005).
Free Radical Generation in Oxidative Stress Studies
Azalanstat dihydrochloride, specifically as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), is used as a free radical generator in studies of oxidative stress. This application is crucial in understanding the mechanisms of oxidation and antioxidation in various biological contexts, such as lipid peroxidation and protein damage (Werber et al., 2011).
Propriétés
Numéro CAS |
143484-82-6 |
|---|---|
Nom du produit |
Azalanstat dihydrochloride |
Formule moléculaire |
C22H26Cl3N3O2S |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |
Clé InChI |
UTHWWPSFKXCLMU-HWELVIDPSA-N |
SMILES isomérique |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
SMILES canonique |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



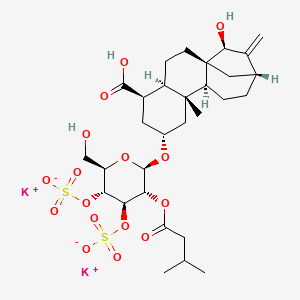
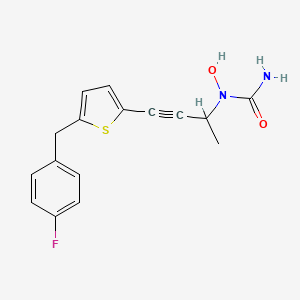
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
